![molecular formula C10H8Cl3N3O B7790648 6,7-dichloro-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-2-one;hydrochloride](/img/structure/B7790648.png)
6,7-dichloro-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-2-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. Anagrelide hydrochloride is a pharmaceutical compound primarily used to treat essential thrombocythemia, a condition characterized by an abnormally high platelet count in the blood. This compound helps reduce the risk of blood clots, which can lead to serious conditions such as stroke or heart attack.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of anagrelide hydrochloride involves multiple steps, starting from the appropriate precursor compounds. The key steps include the formation of the imidazoquinazoline ring system, followed by chlorination and subsequent conversion to the hydrochloride salt. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
Industrial production of anagrelide hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow chemistry and automated reaction monitoring. Quality control measures are stringent to ensure the final product meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
Anagrelide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Anagrelide hydrochloride can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Wissenschaftliche Forschungsanwendungen
Anagrelide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of imidazoquinazoline derivatives.
Biology: Researchers use anagrelide hydrochloride to investigate its effects on platelet production and function.
Medicine: The compound is extensively studied for its therapeutic potential in treating essential thrombocythemia and other related conditions.
Industry: Anagrelide hydrochloride is used in the pharmaceutical industry for the development of new drugs targeting platelet-related disorders.
Wirkmechanismus
Anagrelide hydrochloride exerts its effects by inhibiting the maturation of megakaryocytes, the precursor cells that produce platelets. This inhibition reduces the number of platelets released into the bloodstream. The compound targets specific molecular pathways involved in cell proliferation and differentiation, including the cyclic adenosine monophosphate (cAMP) pathway and phosphodiesterase inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydroxyurea: Another compound used to treat essential thrombocythemia, but with a different mechanism of action.
Busulfan: Used in the treatment of chronic myelogenous leukemia and has some overlapping applications with anagrelide hydrochloride.
Uniqueness
Anagrelide hydrochloride is unique in its specific inhibition of megakaryocyte maturation, which directly reduces platelet count without significantly affecting other blood cell lines. This targeted action makes it a valuable therapeutic option for patients with essential thrombocythemia .
Eigenschaften
IUPAC Name |
6,7-dichloro-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O.ClH/c11-6-1-2-7-5(9(6)12)3-15-4-8(16)14-10(15)13-7;/h1-2H,3-4H2,(H,13,14,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWRQCIPWUCNMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2Cl)Cl)NC3=NC(=O)CN31.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC(=C2Cl)Cl)NC3=NC(=O)CN31.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
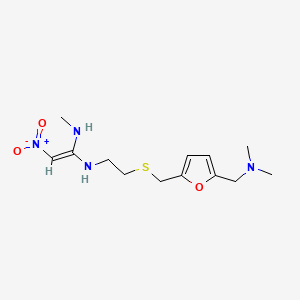

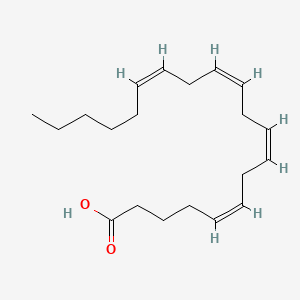
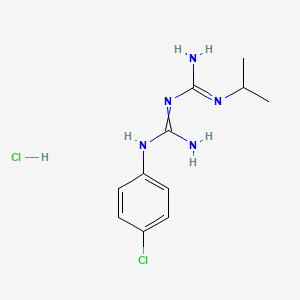

![sodium;1,6,6-trimethyl-10,11-dioxo-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-2-sulfonate](/img/structure/B7790608.png)
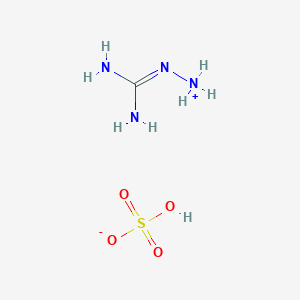

![(16E,24E,26E,28E)-1,18-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B7790633.png)

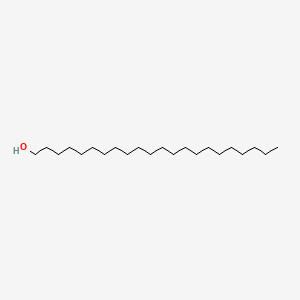
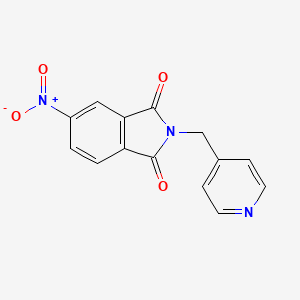
![acetic acid [(17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] ester](/img/structure/B7790680.png)
![2,3-dihydroxybutanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B7790683.png)
